molecular formula C14H16N2OS B7360409 N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine

Katalognummer B7360409
Molekulargewicht: 260.36 g/mol
InChI-Schlüssel: VOCPMASTMHUVBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

BTK is a cytoplasmic tyrosine kinase that is primarily expressed in B-cells and plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of various signaling pathways, including the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. Inhibition of BTK by N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine blocks these downstream signaling pathways, leading to apoptosis of B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cells, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has also been shown to inhibit the activity of other kinases, including TEC, ITK, and TXK. These kinases are involved in T-cell receptor signaling and have been implicated in the pathogenesis of various autoimmune diseases. Therefore, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine may have potential therapeutic applications beyond B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is its high selectivity for BTK, which may reduce off-target effects and toxicity. However, its relatively low potency and short half-life may limit its efficacy in vivo. Additionally, the optimal dosing and treatment schedule for N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine in clinical settings are still being investigated.

Zukünftige Richtungen

For research on N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine include optimizing its pharmacokinetic properties to improve its efficacy in vivo, investigating its potential therapeutic applications in autoimmune diseases, and developing combination therapies with other targeted agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to treatment. Overall, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine represents a promising new therapeutic option for the treatment of B-cell malignancies and other diseases.

Synthesemethoden

The synthesis of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine involves several steps. The first step is the preparation of 3-(pyrrol-1-yl)thiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine in the presence of a base to yield the final product. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has shown promising results in preclinical studies for the treatment of B-cell malignancies. In vitro studies have demonstrated that N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells. In vivo studies using mouse models of CLL and MCL have shown that N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine significantly reduces tumor growth and prolongs survival. Clinical trials of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine are currently ongoing in patients with CLL and MCL.

Eigenschaften

IUPAC Name

piperidin-1-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-14(16-9-2-1-3-10-16)13-12(6-11-18-13)15-7-4-5-8-15/h4-8,11H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCPMASTMHUVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.